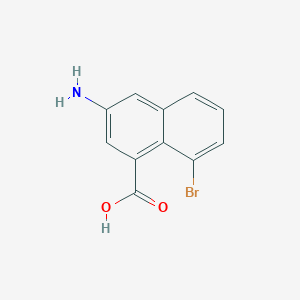

3-Amino-8-bromo-1-naphthoic acid

Description

Significance of Naphthalene (B1677914) Scaffolds in Molecular Design and Synthesis

The naphthalene scaffold, a fused two-ring system, is a cornerstone in molecular design for several reasons. Its rigid, planar, and lipophilic nature makes it an excellent platform for constructing molecules that can interact with biological targets. mdpi.comijpsjournal.com This structural feature is present in numerous bioactive compounds, including those with anticancer and antimicrobial properties. mdpi.comijpsjournal.com

The extended π-conjugated system of naphthalene is also crucial, lending itself to applications in materials science, particularly in the development of organic electronics and fluorescent probes. ontosight.aifrontiersin.org The ability to functionalize the naphthalene core at various positions allows chemists to fine-tune the electronic, optical, and pharmacological properties of the resulting molecules, making it a versatile building block in the synthesis of complex chemical entities. mdpi.comnih.gov Researchers have successfully incorporated naphthalene moieties into new molecules to enhance their ability to penetrate biological membranes, a critical factor for drug efficacy. ijpsjournal.com

Overview of Functionalized Naphthoic Acids in Advanced Chemical Research

Functionalized naphthoic acids are naphthalene derivatives that feature at least one carboxylic acid group (-COOH) along with other substituents. youtube.com The carboxylic acid group not only influences the molecule's solubility and acidity but also serves as a reactive handle for further chemical transformations, such as esterification and amidation. ontosight.ai Furthermore, the carboxylate group can act as a directing group in certain chemical reactions, guiding the introduction of new functional groups to specific positions on the naphthalene ring. nih.gov

Advanced chemical research extensively utilizes functionalized naphthoic acids as key intermediates. ontosight.ai For example, they are instrumental in synthesizing novel pharmaceutical compounds, including anti-inflammatory and anticancer agents. ontosight.aiontosight.ai Modern synthetic methods, such as transition-metal-catalyzed C-H activation and annulation reactions, have been developed to create highly substituted and structurally diverse naphthoic acid derivatives. acs.orgacs.org These advanced techniques provide regioselective control, enabling the precise construction of complex molecular architectures for various applications. researchgate.netacs.org

Rationale for Research Focus on 3-Amino-8-bromo-1-naphthoic acid

The specific compound, this compound, is of particular interest to synthetic organic chemists due to its unique combination of functional groups on the naphthalene scaffold. Each group—the carboxylic acid, the amino group, and the bromine atom—offers distinct opportunities for chemical modification.

The Carboxylic Acid (-COOH) at position 1: This group can be converted into a variety of other functionalities, such as esters, amides, or acid halides. It also activates the naphthalene ring system and can direct further substitutions. nih.gov

The Amino Group (-NH2) at position 3: This group is a key site for forming amide bonds, sulfonamides, or for participating in diazotization reactions, leading to a wide range of other derivatives. Its presence can significantly influence the electronic properties and biological activity of the molecule.

The Bromo Group (-Br) at position 8: Halogens, particularly bromine, are extremely useful in modern organic synthesis. The bromine atom is an excellent leaving group and a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for building molecular complexity. sci-hub.se

The peri-positioning of the bromo and carboxylic acid groups (positions 8 and 1) creates steric strain that can influence the molecule's conformation and reactivity. researchgate.net The synthesis of 8-amino-1-naphthoic acid from 8-bromo-1-naphthoic acid through amination is a known transformation, highlighting the reactivity of the bromine at this position. google.comvulcanchem.com The specific 1,3,8-substitution pattern of this compound makes it a highly valuable and versatile building block for creating novel polycyclic compounds, functional materials, and potential pharmaceutical agents.

Compound Data

Below are tables detailing the properties of the subject compound and its constituent functional groups.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-amino-8-bromonaphthalene-1-carboxylic acid fluorochem.co.uk |

| CAS Number | 2387596-65-6 chemsrc.com |

| Molecular Formula | C₁₁H₈BrNO₂ |

| Canonical SMILES | Nc1cc(C(=O)O)c2c(Br)cccc2c1 fluorochem.co.uk |

| InChI Key | InChI=1S/C11H8BrNO2/c12-8-4-2-1-3-7(8)9-5-6(13)10(11(15)16)9 fluorochem.co.uk |

Table 2: Significance of Functional Groups in this compound

| Functional Group | Position | Role in Synthesis |

| Carboxylic Acid | 1 | Directing group, conversion to esters/amides nih.gov |

| Amino Group | 3 | Nucleophile, site for amide/sulfonamide formation |

| Bromo Group | 8 | Leaving group, site for cross-coupling reactions sci-hub.se |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8BrNO2 |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

3-amino-8-bromonaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H8BrNO2/c12-9-3-1-2-6-4-7(13)5-8(10(6)9)11(14)15/h1-5H,13H2,(H,14,15) |

InChI Key |

WLRGPIVTLWWMLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)Br)C(=O)O)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Amino 8 Bromo 1 Naphthoic Acid

Functional Group Transformations of the Amino Moiety

The amino group at the C-3 position of the naphthalene (B1677914) ring is a key site for derivatization. As a primary aromatic amine, it can undergo a range of classical reactions that modify its structure and electronic properties.

Aromatic primary amines can be converted into diazonium salts through a process known as diazotization. This reaction typically involves treating the amine with nitrous acid (HONO), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). youtube.comcuhk.edu.hk The resulting diazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of dinitrogen gas (N₂).

For 3-Amino-8-bromo-1-naphthoic acid, the amino group can be transformed into a diazonium group. This intermediate can then undergo various subsequent reactions:

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, including halides (Cl, Br, I) or a cyano group, using copper(I) salts as catalysts.

Schiemann Reaction: Replacement by fluorine can be achieved using fluoroboric acid (HBF₄), which forms a diazonium tetrafluoroborate (B81430) salt that is thermally decomposed.

Gattermann Reaction: Similar to the Sandmeyer reaction, this uses copper powder to introduce halides.

Hydrolysis: Heating the acidic solution of the diazonium salt replaces the diazonium group with a hydroxyl group.

Azo Coupling: The diazonium salt can act as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling partner, such as phenols or anilines, to form highly colored azo compounds. youtube.comresearchgate.netresearchgate.net This reaction is the basis for the synthesis of a vast array of azo dyes. researchgate.net The coupling usually occurs at the para position of the coupling partner's activating group. researchgate.net

The general scheme for the diazotization of an aromatic amine and subsequent azo coupling is illustrated below.

Figure 1: General reaction scheme for diazotization and azo coupling.

The functional groups of this compound allow for amide bond formation in two distinct ways: reaction at the carboxylic acid group to form an N-substituted amide, or reaction at the amino group to form an N-acyl derivative.

Reaction of the Carboxylic Acid: The carboxylic acid moiety can be coupled with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. libretexts.orgdur.ac.uk Common methods for activation include:

Conversion to Acid Chloride: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride reacts readily with amines. libretexts.org

Use of Coupling Reagents: A wide variety of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. researchgate.net Popular examples include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization in the case of chiral amines. peptide.com Other phosphonium-based (e.g., PyBOP) and uronium-based (e.g., HBTU) reagents are also highly effective. peptide.com For instance, 3-amino-2-naphthoic acid, an isomer of the title compound, has been shown to undergo amide formation using 1,1'-carbonyldiimidazole (B1668759) (CDI) activation. acs.org

Reaction of the Amino Group (N-Acylation): The primary amino group is nucleophilic and can be acylated by reacting with acid chlorides, acid anhydrides, or carboxylic acids (using coupling agents) to form an amide. This reaction is a fundamental transformation for protecting the amino group or for synthesizing more complex molecules. libretexts.org

The amino group itself is a nucleophile and can participate in reactions where it attacks an electrophilic center, such as N-alkylation or N-arylation. While direct nucleophilic displacement of the -NH₂ group is not feasible, its conversion to a diazonium salt (as discussed in section 3.1.1) allows for its replacement by a wide range of nucleophiles.

N-arylation of the amino group can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting it with an aryl halide. However, in the context of this compound, the intramolecular bromine atom provides a more common site for such couplings.

Reactions Involving the Bromine Atom on the Naphthalene Ring

The bromine atom at the C-8 position is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. acs.org The aryl bromide moiety of this compound is a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or boronate ester) and an organic halide. nih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. It is widely used due to the stability and low toxicity of the boron reagents. The bromine at C-8 of this compound can be coupled with various aryl or vinyl boronic acids to synthesize biaryl and styrenyl derivatives, respectively. Research on related compounds, such as the Suzuki-Miyaura coupling of 8-aryl-1-naphthoic acid derivatives, demonstrates the feasibility of this reaction at the C-8 position. researchgate.net

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction allows for the introduction of an alkynyl substituent at the C-8 position of the naphthalene core. Notably, 8-bromo-1-naphthoic acid has been successfully employed in a Sonogashira coupling with 4-ethynylbenzamide (B1625676) as part of a multi-step synthesis, highlighting the direct applicability of this reaction to the target compound's scaffold. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org The bromine atom at C-8 can be coupled with a wide range of primary or secondary amines, providing access to 8-amino-substituted derivatives. This method offers a significant advantage over classical methods for C-N bond formation which often require harsh conditions. wikipedia.org Studies on the closely related 3-bromo-1,8-naphthalimides have shown that direct amidation at the bromo-position is readily achieved using the Buchwald-Hartwig methodology. nih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions on Bromo-Naphthalene Scaffolds

| Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-(4-bromophenyl)-...-diazaborine | 4-(Ethoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 °C | 69% | |

| Sonogashira | Glycosyl 8-bromo-1-naphthoate | 4-Ethynylbenzamide | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | Not specified in abstract | nih.gov |

| Sonogashira | 2-Amino-3-bromopyridine | Terminal Alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | 72-96% | scirp.org |

| Buchwald-Hartwig | 3-Bromo-1,8-naphthalimide | Amides, Lactams, Carbamates | G3-xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 °C | Good | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed via the common addition-elimination mechanism, the aromatic ring must be activated by strongly electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org

In this compound, the leaving group is the bromine atom at C-8. The substituents are an electron-donating amino group (-NH₂) at C-3 and a deactivating, meta-directing carboxylic acid group (-COOH) at C-1. Neither of these groups is in a position to effectively stabilize the negative charge of a Meisenheimer intermediate through resonance if a nucleophile were to attack the C-8 position. The amino group is electron-donating, which would destabilize the intermediate, and the carboxylic acid is not in an ortho or para position relative to the bromine. Consequently, standard SNAr reactions at the C-8 position are generally unfavorable for this compound. libretexts.org

However, nucleophilic substitution on unactivated aryl halides can sometimes be achieved under forcing conditions or through alternative mechanisms. For some naphthoic acids, nucleophilic substitution has been shown to occur when driven by pre-coordination of an organometallic reagent (like Grignard or organolithium reagents) to the ortho-carboxylate group, proceeding without a transition metal catalyst. researchgate.net

Compound Index

Metal-Halogen Exchange Reactions

The bromo substituent at the C-8 position of this compound is susceptible to metal-halogen exchange, a powerful tool for the introduction of various functional groups. This reaction typically involves the treatment of the aryl bromide with organolithium or magnesium reagents.

While direct studies on this compound are not extensively documented, the reactivity can be inferred from related systems. For instance, the metal-halogen exchange on bromoheterocycles bearing substituents with acidic protons, such as amino and carboxylic acid groups, has been successfully achieved using a combination of a Grignard reagent (like i-PrMgCl) and an alkyllithium reagent (like n-BuLi). nih.govmdpi.com This approach mitigates issues of intermolecular quenching by the acidic protons. nih.gov The Grignard reagent is thought to form a magnesium salt with the acidic proton, after which the alkyllithium performs the halogen exchange. mdpi.com

In the case of dibromoarenes, selective mono-substitution can be achieved, often at the position ortho to a directing group. acs.org For this compound, the peri-relationship of the bromo and carboxylic acid groups could influence the regioselectivity of the exchange. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce new substituents at the C-8 position. It is important to note that without careful control of reaction conditions, side reactions such as debromination can occur. researchgate.net

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the C-1 position is a key site for a variety of chemical modifications.

Esterification of this compound can be achieved through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. The presence of the amino group might require protective strategies to avoid side reactions, although direct esterification of aminocarboxylic acids is feasible under specific conditions. For example, the synthesis of methyl 8-bromo-5-methoxy-1-naphthoate from the corresponding carboxylic acid proceeds in high yield. researchgate.net

Amidation of unprotected amino acids is a more complex transformation due to the potential for self-condensation. However, methods utilizing coupling reagents have been developed to achieve this chemoselectively. nih.govresearchgate.net For instance, the use of dichloro(methyl)(3,3,3-trifluoropropyl)silane and imidazole (B134444) has been shown to effectively mediate the amidation of unprotected α-amino acids with various amines in good yields. organic-chemistry.org Another approach involves the use of ammonium (B1175870) chloride (NH₄Cl) as the amine source for the synthesis of primary amides from acid chlorides, where N-methyl pyrrolidone (NMP) acts as both a solvent and an acid scavenger. ccspublishing.org.cn These methods could potentially be applied to this compound to generate a range of amides.

Table 1: Examples of Esterification and Amidation of Naphthoic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Yield |

| 8-bromo-5-methoxy-1-naphthoic acid | SOCl₂, MeOH | Methyl 8-bromo-5-methoxy-1-naphthoate | 92% researchgate.net |

| Unprotected Phenylalanine | Benzylamine, B(OCH₂CF₃)₃ (cat.), TAME, 86 °C | N-Benzyl-phenylalaninamide | Good to Excellent nih.gov |

| Various Acid Chlorides | NH₄Cl, NMP | Primary Amides | Good to Excellent ccspublishing.org.cn |

| Unprotected α-Amino Acids | Amine, MTFPSCl₂, Imidazole, 40 °C | Amino Acid Amides | Up to 96% organic-chemistry.org |

This table presents data from analogous reactions to illustrate potential transformations of this compound.

The removal of the carboxylic acid group, or decarboxylation, from naphthoic acids can be accomplished under various conditions. For 8-bromo-1-naphthoic acid, decarboxylation can lead to the formation of 1-bromonaphthalene. rsc.orgacs.org This process can be influenced by the presence of other substituents on the naphthalene ring. For instance, palladium-catalyzed decarboxylative cyclization of 8-bromo-1-naphthoic acid with alkyne-tethered aryl iodides has been used to synthesize seven-membered ring fused isoquinolinones. rsc.orgrsc.org This reaction demonstrates the utility of the carboxylic acid as a leaving group in carbon-carbon bond-forming reactions. rsc.orgrsc.org

Photoinduced decarboxylation is another potential pathway, although the efficiency of this process is highly dependent on the molecular conformation of the corresponding ester. csu.edu.au

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, (3-amino-8-bromonaphthalen-1-yl)methanol. This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄). csu.edu.au Care must be taken to avoid reduction of the bromo substituent, which can occur with some hydride reagents.

A milder method for the partial reduction of aromatic carboxylic acids to the corresponding silyl (B83357) ethers of benzyl-type alcohols involves the use of triethylsilane (Et₃SiH) in the presence of a catalytic amount of tris(pentafluorophenyl)borane (B72294) (B(C₅F₅)₃). researchgate.netscribd.com The resulting alcohol can be subsequently oxidized back to the aldehyde or carboxylic acid under controlled conditions. For instance, the oxidation of 1-naphthylmethanol can yield 1-naphthaldehyde (B104281) or 1-naphthoic acid. scirp.org

Table 2: Reduction and Oxidation of Naphthoic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Yield |

| 8-bromo-1-naphthoyl chloride | LiAlH₄, Ethyl ether, reflux | (8-bromonaphthalen-1-yl)methanol | Not specified csu.edu.au |

| 1-Naphthoic acid | Et₃SiH, B(C₅F₅)₃ (cat.) | Triethyl(naphthalen-1-ylmethoxy)silane | Excellent researchgate.netscribd.com |

| 1-Methylnaphthalene | UV light, Air | 1-Naphthaldehyde, 1-Naphthoic acid, 1-Naphthylmethanol | Not specified scirp.org |

This table provides examples of reactions analogous to those that could be performed on this compound.

Intramolecular Cyclization and Annulation Reactions Initiated by this compound

The strategic positioning of the amino, bromo, and carboxylic acid groups on the naphthalene core of this compound makes it an excellent precursor for the synthesis of fused heterocyclic and carbocyclic systems.

Intramolecular reactions involving two of the three functional groups can lead to the formation of new rings fused to the naphthalene system. For example, the reaction of 3-amino-2-naphthoic acid with carbon disulfide in the presence of triethylamine (B128534) leads to the formation of 2H-naphtho[2,3-d] researchgate.netresearchgate.netthiazine-2,4(1H)-dithione, demonstrating the ability of the amino and carboxylic acid groups to participate in cyclization. acs.org Similarly, Friedländer annulation of 3-amino-2-naphthoic acid with a cyclic ketone has been used to synthesize benzoquinoline-carbazole derivatives. scispace.com

The bromo and carboxylic acid groups can also be involved in cyclization reactions. Palladium-catalyzed cascade reactions of 8-bromo-1-naphthoic acid have been shown to produce heptagon-embedded aromatic compounds. researchgate.net Furthermore, BBr₃-promoted Friedel-Crafts acylation of 8-aryl-1-naphthoic acid derivatives is a route to benzanthrones. researchgate.net These examples highlight the potential of this compound to serve as a building block for the synthesis of complex polycyclic aromatic hydrocarbons and heterocycles. researchgate.netrsc.orgresearchgate.net

Regioselectivity and Stereocontrol in Cyclization Pathways

The regioselectivity of cyclization reactions involving derivatives of this compound is governed by the electronic properties and positions of the substituents on the naphthalene ring. The amino group at the 3-position and the carboxylic acid at the 1-position can both act as directing groups, influencing the outcome of intramolecular bond formations.

In acid-catalyzed cyclizations, the regioselectivity can be dictated by the stability of the resulting intermediates. For instance, in the cyclization of acetals, the formation of an oxonium ion intermediate is a key step, and the subsequent nucleophilic attack by the aromatic ring determines the product distribution. Computational analysis, such as examining the Highest Occupied Molecular Orbital (HOMO), can offer predictions, though experimental results may differ, highlighting the complexity of these reactions. wuxiapptec.com For substituted naphthoic acid derivatives, the electronic nature of substituents plays a crucial role; electron-donating groups can favor specific cyclization pathways over others. escholarship.org

Stereocontrol in the synthesis of cyclic amino acids is a well-explored area, with methods developed to control the configuration of multiple stereocenters. nih.gov For precursors with existing chirality, stereocontrolled cyclization can be achieved, preserving the stereochemical integrity of the starting material. nih.govresearchgate.net In the context of this compound, if it were used as a scaffold to build more complex chiral molecules, the inherent chirality of precursors or the use of chiral catalysts would be essential for achieving stereocontrol. chemrxiv.orgrsc.org For example, directed hydrogenation using a rhodium catalyst with a specialized phosphine (B1218219) ligand has been shown to control the stereochemistry of the reduction of nitrogen heterocycles through a combination of coordination and hydrogen bonding. rsc.org

The table below summarizes factors influencing regioselectivity and stereocontrol in cyclization reactions of related aromatic compounds.

| Factor | Influence on Regioselectivity | Influence on Stereocontrol |

| Electronic Effects | Electron-donating/-withdrawing groups direct the position of cyclization. escholarship.org | Can influence the facial selectivity of attack on a prochiral center. |

| Steric Hindrance | Bulky groups can block certain reaction sites, favoring others. | Can dictate the approach of a reagent, leading to a specific stereoisomer. |

| Catalyst | Lewis acids or transition metals can coordinate to specific functional groups, directing the reaction. wuxiapptec.com | Chiral catalysts can create a chiral environment, leading to enantioselective transformations. chemrxiv.org |

| Reaction Conditions | Solvent and temperature can switch between kinetic and thermodynamic control, altering the product ratio. rsc.org | Can affect the stability of diastereomeric transition states. |

Detailed Mechanistic Studies of Reactions Involving this compound

The kinetics of reactions involving amino acids have been studied under various conditions. For instance, the oxidation of acidic amino acids by N-bromobenzenesulphonamide shows a first-order dependence on the concentration of both the oxidant and the amino acid, and an inverse first-order dependence on the proton concentration under certain conditions. ias.ac.in Such studies reveal that the reaction rate can be significantly influenced by the pH of the medium. ias.ac.in For reactions involving this compound, the amino and carboxylic acid groups would likely lead to a similar pH-dependent reactivity.

Kinetic analysis of reactions between peroxynitric acid and various amino acids has shown that this oxidant reacts very specifically with methionine over other amino acids, indicating that subtle differences in the amino acid side chains can lead to vastly different reaction rates. nih.gov This highlights the potential for selective reactions involving the amino group of this compound.

Thermodynamic control versus kinetic control can also play a significant role in determining the final product of a reaction. In bromolactonization reactions, for example, the use of a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can switch the regioselectivity from the kinetically favored endo product to the thermodynamically favored exo product. rsc.org This is due to the stabilization of intermediates and transition states by the solvent. rsc.org A similar interplay between kinetic and thermodynamic pathways could be expected in reactions of this compound, where different cyclized products could be favored under different reaction conditions. escholarship.org

The following table outlines the expected kinetic and thermodynamic parameters for reactions involving this compound, based on related systems.

| Parameter | Expected Influence on Reactions |

| Rate Law | Likely complex, with dependencies on the concentrations of the substrate, reagents, and pH. ias.ac.in |

| Activation Energy (Ea) | The presence of the amino group may lower the activation energy for electrophilic aromatic substitution, while the bromine may increase it for reactions at the 8-position due to steric hindrance. |

| Enthalpy (ΔH) | The formation of stable cyclic products would be enthalpically favored. |

| Entropy (ΔS) | Cyclization reactions generally lead to a decrease in entropy. |

| Gibbs Free Energy (ΔG) | The spontaneity of a reaction will depend on the balance between enthalpy and entropy changes. |

The identification of reaction intermediates is crucial for understanding reaction mechanisms. In the cyclization of related compounds, various intermediates have been proposed and in some cases, characterized. For example, in copper-mediated cascade cyclizations, key intermediates can include isomerized olefins and intramolecularly cyclized species. acs.org In other cases, unstable intermediates like quinonoids and β-ketoacids have been identified in the catalytic cycle of enzymes that process amino acids. nih.gov

In reactions involving electrophilic cyclization, intermediates such as sulfonium-ylide stabilized palladium carbenes have been isolated and characterized. escholarship.org These intermediates were previously only proposed to exist. escholarship.org The study of such reactions has also revealed the reversible formation of kinetic products, which can then rearrange to the thermodynamically more stable product, highlighting the dynamic nature of the reaction pathway. escholarship.org

For this compound, cyclization reactions could proceed through various intermediates depending on the reaction type. For instance, palladium-catalyzed cross-coupling reactions would likely involve organopalladium intermediates. Radical cyclizations, on the other hand, would proceed through radical intermediates, which have been shown to be versatile for the formation of heterocyclic structures. mdpi.com

The characterization of these transient species often requires specialized techniques such as low-temperature NMR spectroscopy, stopped-flow spectroscopy, or trapping experiments.

Advanced Spectroscopic and Analytical Techniques for Research on 3 Amino 8 Bromo 1 Naphthoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For "3-Amino-8-bromo-1-naphthoic acid," 1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each atom.

In ¹H NMR, the aromatic protons on the naphthalene (B1677914) ring system would exhibit distinct chemical shifts and coupling patterns (singlets, doublets, triplets) based on their position relative to the amino (-NH₂), bromo (-Br), and carboxylic acid (-COOH) substituents. The protons of the amino group and carboxylic acid group would also produce characteristic signals. Similarly, ¹³C NMR spectroscopy would reveal a unique signal for each of the 11 carbon atoms in the molecule, with their chemical shifts being highly sensitive to the electronic effects of the attached functional groups. While specific spectral data for "this compound" is not publicly available, expected chemical shifts can be inferred from analyses of related naphthoic acid structures. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-COOH | ~11-13 (broad s, 1H) | ~168-172 |

| C2 | ~7.0-7.2 (d, 1H) | ~115-120 |

| C3-NH₂ | ~4-6 (broad s, 2H) | ~145-150 |

| C4 | ~7.8-8.0 (d, 1H) | ~125-130 |

| C5 | ~7.5-7.7 (t, 1H) | ~124-128 |

| C6 | ~7.3-7.5 (t, 1H) | ~128-132 |

| C7 | ~7.9-8.1 (d, 1H) | ~130-135 |

| C8-Br | - | ~118-123 |

| C9 (bridgehead) | - | ~130-134 |

Data inferred from studies on related naphthoic acid derivatives. rsc.orgrsc.orgmdpi.com

For complex molecules like substituted naphthalenes, 1D NMR spectra can sometimes be ambiguous due to overlapping signals. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and definitively assign each signal. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of protons on the naphthalene ring. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate each proton signal with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). These experiments would be crucial for unambiguously assigning the signals for the H2/C2, H4/C4, H5/C5, H6/C6, and H7/C7 pairs and confirming the substitution pattern on the aromatic core. nih.gov

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. pharmtech.comsci-hub.st Unlike solution-state NMR, ssNMR spectra are sensitive to the local environment of nuclei within the crystal lattice, including intermolecular interactions like hydrogen bonding and crystal packing. researchgate.net

For "this compound," different polymorphs would present distinct ¹³C and ¹⁵N ssNMR spectra. pharmtech.com Each unique crystal form would result in a specific set of chemical shifts for the carbon and nitrogen atoms. The technique is quantitative and selective, allowing for the identification of specific nuclear sites and the potential to monitor changes in the local chemical environment that arise from different crystal packing arrangements. pharmtech.com

Mass Spectrometry (MS) for Product Confirmation and Mechanistic Insights

Mass spectrometry is a fundamental analytical tool used to measure the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a synthesized compound and can provide valuable information about its structure and isotopic composition. For "this compound," the presence of a bromine atom is readily confirmed by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two major peaks in the mass spectrum separated by two mass units (M and M+2). google.comsemanticscholar.org

While standard mass spectrometry confirms the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within 0.001 atomic mass units. This precision allows for the determination of the exact elemental formula of a compound. For "this compound," HRMS would be used to confirm its molecular formula as C₁₁H₈BrNO₂. This technique is invaluable for distinguishing between isomers and confirming the identity of a target compound with high confidence. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrNO₂ |

| Theoretical Exact Mass [M] | 264.97383 Da |

| Theoretical [M+H]⁺ (protonated) | 265.98161 Da |

Theoretical mass calculated based on the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information. mdpi.com This fragmentation pattern serves as a structural fingerprint. For the protonated molecule of "this compound" ([M+H]⁺), MS/MS analysis would likely reveal characteristic neutral losses from the carboxylic acid group, such as the loss of water (H₂O, -18 Da) and carbon monoxide (CO, -28 Da). Further fragmentation could involve cleavage of the C-Br bond or rupture of the naphthalene ring system, providing valuable data to confirm the connectivity of the atoms within the molecule. nih.govrsc.org

X-ray Crystallography for Precise Molecular Geometry Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can calculate the exact bond lengths, bond angles, and torsional angles of the molecule. This technique also reveals how molecules pack together in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding and π-π stacking.

While the crystal structure of "this compound" has not been publicly reported, data from closely related structures, such as 8-halonaphthalene-1-carbonitriles, demonstrate the power of this technique. researchgate.net Analysis of such a structure would provide unequivocal proof of the substitution pattern and reveal steric effects, such as any out-of-plane twisting of the substituents due to their proximity on the naphthalene core.

Table 3: Illustrative Crystallographic Data for an Analogous Compound (8-chloronaphthalene-1-carbonitrile)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 15.065 |

| b (Å) | 12.034 |

| c (Å) | 4.675 |

| Volume (ų) | 847.4 |

Data from the isomorphous structure of 8-chloronaphthalene-1-carbonitrile (B11904909) illustrates the type of parameters obtained from an X-ray diffraction experiment. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present in a molecule like this compound. These techniques probe the vibrational modes of molecules, where each functional group exhibits characteristic absorption or scattering frequencies.

Functional Group Analysis: The structure of this compound contains a naphthalene core, a carboxylic acid group, an amino group, and a bromine substituent. Each of these components gives rise to distinct signals in IR and Raman spectra.

Carboxylic Acid Group (-COOH): This group is readily identifiable. It shows a very broad O-H stretching band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration appears as a strong, sharp peak, generally between 1760 and 1690 cm⁻¹. For dimeric carboxylic acids, this peak is often found near 1710 cm⁻¹. The C-O stretching and O-H deformation vibrations are also observable in the 1440-1210 cm⁻¹ region. researchgate.netiitm.ac.in

Amino Group (-NH₂): A primary amine is characterized by two N-H stretching bands in the 3500-3300 cm⁻¹ region; one for the asymmetric stretch and one for the symmetric stretch. youtube.com The presence of two distinct peaks in this area is a strong indicator of a primary amine. Additionally, an N-H scissoring (bending) vibration typically appears in the 1650-1580 cm⁻¹ range. iitm.ac.in

Naphthalene Ring and Substituents: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring itself produce a series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the naphthalene ring influences the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can provide clues about the arrangement of substituents. The C-Br stretching vibration is expected at lower frequencies, typically in the 680-515 cm⁻¹ range.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict vibrational frequencies and aid in the assignment of experimental bands observed in the spectra of related naphthoic acid derivatives. researchgate.netacs.org For instance, studies on 6-bromo-2-naphthoic acid have utilized DFT calculations to assign vibrational modes. researchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity | Notes |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong | Often overlaps with other bands. |

| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong | Position can be affected by hydrogen bonding. |

| Carboxylic Acid | C-O stretch / O-H bend | 1440 - 1210 | Medium to Strong | |

| Primary Amine | N-H stretch (asymmetric & symmetric) | 3500 - 3300 | Medium | Two distinct peaks are characteristic. youtube.com |

| Primary Amine | N-H bend (scissoring) | 1650 - 1580 | Medium to Variable | |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak | |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak | A series of bands is typical. |

| C-Br Bond | C-Br stretch | 680 - 515 | Medium to Strong | Located in the fingerprint region. |

Reaction Monitoring: Vibrational spectroscopy is also invaluable for monitoring the progress of chemical reactions. For example, in a reaction to synthesize this compound, one could monitor the disappearance of a reactant's characteristic peak and the simultaneous appearance of the product's peaks. In the synthesis of 8-bromonaphthalen-1-amine (B1268476) from 8-bromo-1-naphthoic acid, IR spectroscopy could track the reduction of the carboxylic acid C=O peak and the emergence of the N-H peaks of the amine product. researchgate.net This allows for real-time assessment of reaction completion without the need for sample extraction and offline analysis.

Hyphenated Analytical Techniques for In-situ Reaction Monitoring

For more complex reaction mixtures and for obtaining quantitative data during a reaction, hyphenated analytical techniques are employed. These methods couple a separation technique with a detection technique, providing powerful capabilities for real-time analysis.

Principles of Hyphenated Techniques: For a non-volatile, polar compound like this compound, the most suitable hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS).

Liquid Chromatography (LC): This component separates the molecules in a sample based on their different affinities for a stationary phase (the column) and a mobile phase (the solvent). In a synthesis reaction, the reactant, intermediates, and the final product will typically have different polarities and thus elute from the LC column at different times (retention times).

Mass Spectrometry (MS): As each component elutes from the LC, it is ionized and sent into the mass spectrometer. The MS detector separates ions based on their mass-to-charge ratio (m/z), providing highly specific identification and quantification of each compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to deduce the elemental formula. researchgate.net

In-situ Reaction Monitoring Application: Consider the synthesis of this compound. By setting up an automated sampling system that periodically draws a small aliquot from the reaction vessel and injects it into an LC-MS system, one can monitor the reaction progress in near real-time.

The LC-MS data would show:

A peak corresponding to the starting material at its characteristic retention time and m/z, which would decrease in area over time.

A peak corresponding to the product, this compound (calculated molecular weight: ~266.09 g/mol ), which would grow in area over time. scbt.com

Peaks corresponding to any intermediates or by-products, whose rise and fall could provide crucial insights into the reaction mechanism.

This approach of using LC-MS to profile carboxylic acids has been successfully applied in the analysis of complex mixtures. researchgate.net Derivatization techniques, such as reacting the carboxylic acid with a labeling agent, can also be used to enhance detection sensitivity and chromatographic performance. researchgate.net

Interactive Data Table: Hypothetical LC-MS Data for Synthesis Monitoring

| Reaction Time (min) | Reactant A Peak Area (arbitrary units) | Product (this compound) Peak Area (arbitrary units) | Reactant A m/z | Product m/z |

| 0 | 1,000,000 | 0 | [Reactant m/z] | 267.0 (M+H)⁺ |

| 30 | 650,000 | 350,000 | [Reactant m/z] | 267.0 (M+H)⁺ |

| 60 | 300,000 | 700,000 | [Reactant m/z] | 267.0 (M+H)⁺ |

| 90 | 50,000 | 950,000 | [Reactant m/z] | 267.0 (M+H)⁺ |

| 120 | < 1,000 | 999,000 | [Reactant m/z] | 267.0 (M+H)⁺ |

This detailed, time-resolved data is critical for optimizing reaction conditions such as temperature, catalyst loading, and reaction time, ultimately leading to higher yields and purity.

Computational and Theoretical Investigations of 3 Amino 8 Bromo 1 Naphthoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of a molecule, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It focuses on the electron density to calculate the ground-state properties, offering a balance between accuracy and computational cost. researchgate.net DFT is employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the associated energy.

For a molecule like 3-Amino-8-bromo-1-naphthoic acid, DFT calculations can predict key structural parameters. While specific, peer-reviewed DFT calculations for this exact molecule are not abundant in the literature, studies on closely related compounds like 6-bromo-2-naphthoic acid and other naphthalene (B1677914) derivatives provide a clear indication of the expected findings. researchgate.net These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing vibrational frequencies to confirm it as a true minimum on the potential energy surface. researchgate.net For instance, DFT studies on an 8-nitro-1-naphthoic acid derivative were used to understand the effects of steric strain and confirm a proposed reaction mechanism. bohrium.com

Table 1: Illustrative DFT-Calculated Properties for a Naphthoic Acid Derivative (Note: This table is illustrative of typical DFT output and is based on general findings for related molecules, not specifically this compound.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -2550.45 | Represents the total electronic energy of the molecule in its optimized state. |

| Dipole Moment (Debye) | 3.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| C-Br Bond Length (Å) | 1.90 Å | Provides the distance between the carbon and bromine atoms, relevant for predicting reactivity at this site. |

| C-N Bond Length (Å) | 1.38 Å | Indicates the distance between the carbon and nitrogen atoms of the amino group. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A small gap suggests the molecule is more reactive and can be more easily excited. wikipedia.org For this compound, the amino group (an electron donor) and the carboxylic acid and bromo groups (electron withdrawers) would significantly influence the energies and spatial distributions of the HOMO and LUMO. The HOMO would likely be localized on the amino group and the naphthalene ring system, while the LUMO would be distributed over the carboxylic acid group and the aromatic ring. This distribution helps identify the most probable sites for electrophilic and nucleophilic attack. In some complex heterocyclic systems, orbitals just below the HOMO (HOMO-1) or just above the LUMO (LUMO+1) are also considered to accurately correlate with reactivity. wuxibiology.com

Table 2: Illustrative Frontier Orbital Energies (Note: These values are hypothetical for illustrative purposes, based on trends observed in related aromatic compounds.)

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -5.8 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO | -1.5 eV | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 4.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

To understand how a chemical reaction occurs, chemists model the transition state—the highest energy point along the reaction coordinate. Transition state modeling allows for the calculation of the activation energy, which is the energy barrier that must be overcome for reactants to transform into products. This is vital for predicting reaction rates and elucidating complex reaction mechanisms.

For reactions involving this compound, such as electrophilic substitution, nucleophilic attack, or cyclization, transition state calculations can reveal the most favorable pathway. For example, DFT studies on the rearrangement of a strained 8-nitro-1-naphthoic acid derivative successfully confirmed the proposed mechanism by modeling the key transition states. bohrium.com By comparing the activation energies of different possible pathways, researchers can predict the likely outcome of a reaction under specific conditions without performing the experiment.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.govplos.org MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of the molecule's conformational flexibility and its interactions with its environment, such as solvent molecules or a biological receptor. nih.govresearchgate.net

For this compound, MD simulations can reveal how the molecule behaves in solution, how the amino and carboxylic acid groups rotate, and what stable conformations exist. Furthermore, if this molecule were being studied as a potential drug candidate, MD simulations would be crucial for understanding its binding stability within the active site of a target protein. rsc.org Simulations can show how the ligand-protein complex evolves over time, highlighting key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding, which is essential for rational drug design. researchgate.netrsc.org

In Silico Design and Prediction of Novel Derivatives and Synthetic Routes

In silico design refers to the use of computational methods to design new molecules with specific desired properties, bypassing the need for extensive, time-consuming synthesis and screening in the early stages of discovery. nih.govrsc.org By starting with a known scaffold like this compound, new derivatives can be proposed by computationally adding or modifying functional groups. These virtual compounds can then be rapidly evaluated for properties like binding affinity to a target, electronic characteristics, or reactivity.

For example, new antihistaminic agents based on a 1,8-naphthyridine-3-carboxylic acid scaffold were designed and evaluated using computational tools before synthesis. nih.govrsc.org This process often involves virtual screening, where large libraries of compounds are computationally docked into a protein's active site to identify promising candidates. This approach could be applied to design novel derivatives of this compound for applications in materials science or medicinal chemistry.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity, respectively. researchgate.net These models are built by calculating a set of numerical descriptors for each molecule and then using regression analysis to find a mathematical equation that relates these descriptors to an observed property.

For a series of derivatives of this compound, a QSAR model could be developed to predict their potential biological activity. The descriptors used in such models are often derived from quantum chemical calculations and can include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and atomic charges. researchgate.net

Topological Descriptors: Describing molecular size, shape, and branching.

Constitutional Descriptors: Such as molecular weight. researchgate.net

By establishing a reliable QSAR/QSRR model, researchers can predict the activity or reactivity of newly designed, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Applications of 3 Amino 8 Bromo 1 Naphthoic Acid As a Synthetic Building Block in Advanced Chemical Research

Precursor for the Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocyclesresearchgate.netacs.org

The strategic placement of reactive sites on 3-Amino-8-bromo-1-naphthoic acid makes it an ideal starting material for the synthesis of intricate molecular architectures. Researchers have successfully utilized this compound to construct a variety of polycyclic aromatic hydrocarbons and heterocyclic systems, which are of significant interest due to their potential applications in materials science and medicinal chemistry. researchgate.netacs.orgspcmc.ac.innih.govthieme-connect.com

Construction of Fused Naphthalene (B1677914) Systems

The naphthalene core of this compound serves as a foundational element for the elaboration of more complex fused aromatic systems. The presence of the bromine atom and the carboxylic acid group allows for a range of coupling and cyclization reactions, enabling the extension of the aromatic framework. thieme-connect.com For instance, palladium-catalyzed reactions can be employed to introduce new aryl groups at the 8-position, leading to the formation of larger polycyclic structures. thieme-connect.com The carboxylic acid group can participate in decarboxylative coupling reactions, further expanding the possibilities for creating novel fused naphthalene derivatives. researchgate.net

Synthesis of N-Heterocyclic Compounds (e.g., phenanthridines, carbazoles, quinolines)acs.orgd-nb.infowindows.netacgpubs.org

The amino group at the 3-position of this compound is a key feature that facilitates the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These classes of compounds are prevalent in pharmaceuticals and functional materials.

Phenanthridines: The synthesis of phenanthridines, a class of compounds with noted biological activities, can be achieved through intramolecular cyclization strategies starting from derivatives of this compound. d-nb.inforsc.org The amino and bromo groups can be manipulated to form the central nitrogen-containing ring of the phenanthridine (B189435) core.

Carbazoles: Palladium-catalyzed cascade reactions have been developed that utilize o-alkynylanilines and 8-bromo-1-naphthoic acid derivatives to produce diverse polycyclic heteroarenes, including dibenzo[a,c]carbazoles. acs.org These reactions proceed through a sequence of aminopalladation, C–H activation, and decarboxylative cyclization. acs.org

Quinolines: The amino group of this compound can be a crucial component in the construction of the quinoline (B57606) ring system. acgpubs.orgnih.govnih.govresearchgate.net For example, the Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. researchgate.net Derivatives of this compound can be chemically transformed into the necessary precursors for such reactions.

Role in the Development of Catalytic Ligands and Metal-Organic Framework Components

The unique combination of functional groups in this compound also makes it a valuable component in the design of sophisticated catalytic systems and advanced porous materials.

Chiral Ligand Design for Asymmetric Catalysis

The development of chiral ligands is of paramount importance for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry. The structure of this compound provides a scaffold for the synthesis of novel chiral ligands. The amino and carboxylic acid groups can be modified to introduce chiral auxiliaries or coordinating moieties that can bind to a metal center, creating a chiral environment for catalytic reactions. chinesechemsoc.orgresearchgate.netnih.gov For example, derivatives of this compound can be incorporated into larger ligand frameworks, such as those based on binaphthyl structures, which are known to be effective in a variety of asymmetric transformations. researchgate.nettum.de

| Catalyst System Component | Application in Asymmetric Catalysis | Research Finding |

| Chiral BINOL-derived aldehydes | Catalytic activation and stereoselective control in amino acid ester reactions. | The design of catalysts based on chiral BINOL aldehydes is key for controlling the facial selectivity of enolate intermediates. nih.gov |

| Chiral Salicyloxazoline (Salox) ligands | Cobalt-catalyzed enantioselective C–H acyloxylation of ferrocenes. | A dual-ligand system with a chiral Salox ligand and a phosphine (B1218219) oxide achieved high yields and excellent enantioselectivity. chinesechemsoc.org |

| Axially chiral binaphthyl-2-carboxylic acids (BINA-Cox) | Titanium-catalyzed asymmetric hydroalkoxylation of 2-allylphenols. | In situ catalysts formed from BINA-Cox ligands, Ti(OiPr)4, and water perform asymmetric hydroalkoxylation at high temperatures. tum.de |

Monomer in the Synthesis of Porous Materials

Metal-Organic Frameworks (MOFs) are a class of porous materials with exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, separation, and catalysis. The carboxylic acid group of this compound can act as a linker to connect metal ions or clusters, forming the extended network structure of a MOF. The amino and bromo groups can be further functionalized post-synthesis to introduce specific properties or catalytic sites within the pores of the material.

Intermediate for the Synthesis of Advanced Functional Materials

Building Blocks for Organic Optoelectronic Materials (e.g., OLED components, organic semiconductors)

The naphthalene scaffold is a well-established component in the design of organic materials for optoelectronic applications due to its rigid, planar structure and inherent photophysical properties. beilstein-journals.org Derivatives of naphthoic acid are particularly sought after as intermediates for creating dyes, photochemicals, and other useful organic compounds. researchgate.net The this compound molecule serves as a key precursor for materials used in organic electronics, where its functional groups provide handles for further elaboration.

The bromine atom at the 8-position is particularly useful for introducing aryl groups through transition metal-catalyzed cross-coupling reactions, a critical strategy for extending the π-conjugation length of the molecule. beilstein-journals.org This extension is crucial for tuning the photophysical properties, such as absorption and emission wavelengths, which is a key goal in the development of materials for Organic Light Emitting Diodes (OLEDs) and organic semiconductors. beilstein-journals.orgsmolecule.com For instance, research has demonstrated the use of 8-bromo-1-naphthoic acid in the synthesis of intermediates for transition metal complexes intended for organic electronic devices. google.com In one patented method, 8-bromo-1-naphthoic acid was used as a reactant to create an intermediate for an iridium-based complex, highlighting its role in building the essential ligands for emissive components in OLEDs. google.com

Furthermore, the naphthalene core itself exhibits desirable photophysical characteristics, such as the strong room-temperature phosphorescence (RTP) observed in 1-naphthoic acid when hosted in a polymer matrix, a property of interest for advanced optoelectronic materials. acs.org The amino group on the this compound scaffold offers an additional site for modification, allowing for the fine-tuning of the electronic properties of the final material through N-alkylation or N-arylation, further enhancing its utility as a building block for bespoke organic semiconductors.

Synthesis of Fluorescent Probes and Chemical Sensors

The naphthalene framework is a common fluorophore in the design of chemical sensors. Specifically, derivatives of 1,8-naphthalimide (B145957), which can be synthesized from 1,8-naphthalic acids, are widely employed due to their excellent fluorescence properties and environmental sensitivity. rsc.orgnih.gov The this compound structure is an ideal starting point for creating such probes.

The amino group is a key feature in many sensor designs. It can act as a recognition site itself or as a point of attachment for a specific receptor unit that binds to the target analyte. rsc.orgnih.gov The fluorescence of the naphthalimide core is often modulated by the electronic state of the amino group through processes like Photoinduced Electron Transfer (PET). For example, a variety of reaction-based fluorescent probes using an amino-1,8-naphthalimide structure have been developed for the detection of hazardous substances like phosgene. rsc.org

The utility of the naphthoic acid scaffold in creating probes for biological systems is also well-documented. Researchers have successfully developed high-affinity fluorescent probes for the P2Y14 receptor, an important pharmaceutical target, using a 2-naphthoic acid template. acs.orgnih.gov In these studies, amino derivatives were specifically created to allow for the covalent attachment of fluorophores, demonstrating a key strategy where the amino group of a molecule like this compound would be invaluable. nih.gov Similarly, 1,8-naphthalimide-based probes have been synthesized to visualize the activity of enzymes like caspase-3, a critical marker of apoptosis, further underscoring the scaffold's importance in creating tools for biomedical research. frontiersin.org

Below is a table summarizing examples of fluorescent probes based on the naphthalimide scaffold, which can be derived from naphthoic acids.

| Probe Base | Target Analyte | Sensing Mechanism |

| Amino-1,8-naphthalimide | Phosgene (COCl₂) | Reaction-based sensing leading to a change in fluorescence. rsc.org |

| 1,8-Naphthalimide-PABA | Caspase-3 Enzyme | Enzymatic cleavage of a peptide sequence releases the fluorophore, causing a ratiometric fluorescent response. frontiersin.org |

| N-n-butyl-1,8-naphthalimide | Lead Ions (Pb²⁺) | Coordination of the metal ion to the probe leads to a decrease in fluorescence intensity. nih.gov |

| 1,8-Naphthalimide Amino-Derivative | Proton-donor drug (Flufenamic acid) | Photoelectron transfer (PET) fluorescence switch upon interaction with the drug. nih.gov |

Application in the Synthesis of Privileged Scaffolds for Medicinal Chemistry Research

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The naphthoic acid core and its derivatives are recognized as such scaffolds. mdpi.com this compound, with its multiple functionalization points, is a powerful tool for constructing these complex and biologically active molecules.

A notable application is in the synthesis of tricyclic dibenzoheterocycles, which are privileged structures in many drug development programs. mdpi.com For example, a facile, three-step method has been developed for creating unsymmetrically substituted dibenzo[b,f] acs.orgfluorochem.co.ukdiazocine-6,12(5H,11H)diones, using 3-amino-2-naphthoic acid as a key starting material. mdpi.com This work demonstrates how the aminonaphthoic acid core can be used to build larger, medicinally relevant heterocyclic systems. The resulting dibenzodiazocine framework is considered a promising scaffold for designing novel bioactive molecules. mdpi.com

Furthermore, the naphthoic acid structure itself has been identified as a key template for developing potent and selective receptor antagonists. Extensive research on the P2Y14 receptor, an attractive target for inflammatory diseases, has utilized a 2-naphthoic acid template to develop highly potent antagonists. acs.orgnih.gov This highlights the value of the naphthoic acid core as a foundational structure for interacting with specific biological targets.

Chemical Modification for Structure-Property Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific chemical modifications to a lead compound affect its biological activity. This compound is an excellent substrate for SAR studies because its amino and bromo groups serve as convenient handles for systematic chemical modification. The bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse aryl, alkyl, or alkynyl groups. nih.govnih.gov The amino group can be readily acylated or alkylated to explore the impact of different substituents on binding and activity. nih.gov

A comprehensive SAR study based on the 2-naphthoic acid scaffold led to the discovery of novel positive and negative allosteric modulators (PAMs and NAMs) of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This research demonstrated that the biological effect could be precisely controlled by the placement of substituents on the naphthalene ring.

The table below, based on findings from this research, illustrates how positional substitution on the naphthoic acid scaffold dictates biological function. nih.gov

| Substitution Position | Substituent Type | Resulting Activity | Target Selectivity |

| Position 6 | Alkyl groups | NMDAR Potentiation (PAM) | Pan-potentiator (acts on multiple GluN2 subunits) |

| Position 7 | Styryl derivatives | NMDAR Inhibition (NAM) | Selective for GluN2D-containing receptors |

| Position 3 | Nitro group (on a 7-styryl derivative) | Enhanced NAM activity | Maintained GluN2D selectivity, became a partial NAM |

This detailed SAR investigation showcases how a systematic modification of the naphthoic acid core, facilitated by functional groups like those on this compound, can lead to the development of highly specific and potent modulators of important neurological targets. nih.gov

Preparation of Scaffolds for Chemical Biology Investigations

Chemical biology relies on the use of custom-designed small molecules to probe and understand complex biological systems. This compound is an ideal precursor for creating such molecular tools, particularly fluorescent probes that can visualize biological processes in real-time.

The development of fluorescent antagonists for the P2Y14 receptor is a prime example. nih.gov The goal of this research was not just to create a drug, but to develop a tool for the "fluorescent characterization of P2Y14R both in membranes and intact cells." acs.org The researchers started with a potent 2-naphthoic acid-based antagonist and then used its structure as a scaffold. They synthesized derivatives with amino and alkynyl groups specifically to act as handles for attaching a fluorophore (Alexa Fluor 488). nih.gov The resulting molecule was an exceptionally high-affinity fluorescent probe that could be used in flow cytometry assays to quantify receptor binding. nih.gov This demonstrates the direct application of a functionalized naphthoic acid in preparing a sophisticated tool for chemical biology.

Similarly, the synthesis of a fluorescent probe for caspase-3 activity, based on a 1,8-naphthalimide fluorophore, highlights another application. frontiersin.org The probe was designed with a peptide sequence specifically recognized and cleaved by caspase-3. This cleavage event triggers a change in the fluorophore's emission, allowing for the ratiometric visualization of the enzyme's activity during apoptosis. frontiersin.org Given that 1,8-naphthalimides are derived from the corresponding naphthoic acids, this underscores the utility of precursors like this compound in constructing probes for studying fundamental cellular processes.

Future Directions and Emerging Research Avenues for 3 Amino 8 Bromo 1 Naphthoic Acid

Development of Highly Stereoselective Transformations

Currently, the literature lacks specific studies on highly stereoselective transformations involving 3-Amino-8-bromo-1-naphthoic acid. However, the broader family of naphthoic acid derivatives has been instrumental in directing stereoselective reactions. For instance, its precursor, 8-bromo-1-naphthoic acid, has been used to create directing groups for gold-catalyzed SN2 glycosylation, enabling the synthesis of 1,2-cis-2-azido-2-deoxyglycosidic linkages with excellent stereoselectivity. nih.gov

Future research could focus on leveraging the inherent chirality and functional group arrangement of this compound. The amino and carboxyl groups could act as chiral auxiliaries or directing groups in a variety of transformations, including:

Asymmetric hydrogenations

Diastereoselective alkylations

Stereocontrolled cycloaddition reactions

Developing catalytic systems that can recognize and interact with the specific stereoelectronic properties of this molecule will be crucial for unlocking its potential in asymmetric synthesis.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of this compound into automated synthesis platforms represents a significant area for future development. High-throughput screening (HTS) and automated synthesis are cornerstones of modern drug discovery and materials science, allowing for the rapid generation and testing of compound libraries.

For this compound, this could involve:

Solid-Phase Synthesis: Adapting its structure for attachment to a solid support, enabling streamlined purification and reaction sequences.

Flow Chemistry: Developing continuous flow processes for its synthesis and derivatization, which can offer improved safety, efficiency, and scalability over traditional batch methods.

These platforms would facilitate the systematic modification of the naphthoic acid core, allowing researchers to efficiently explore the structure-activity relationship (SAR) of its derivatives for various applications.

Exploration of Sustainable and Biocatalytic Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies. For this compound, future research is anticipated to move towards more sustainable and environmentally benign synthetic methods.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a promising avenue. Enzymes operate under mild conditions (pH, temperature) and often exhibit high regio- and stereoselectivity, reducing the need for protecting groups and minimizing waste. researchgate.net Laccases, for example, have been successfully used in the eco-friendly synthesis of bioactive aminonaphthoquinones. researchgate.net Future work could explore enzymes capable of acting on this compound or its precursors for amination, bromination, or other transformations.

Other sustainable approaches could include:

The use of greener solvents (e.g., water, supercritical CO2).

Catalysis with earth-abundant metals.

Energy-efficient reaction conditions, potentially utilizing microwave or photochemical activation.

Advanced Applications in Nanochemistry and Supramolecular Chemistry

The rigid, planar structure and multiple functional groups of this compound make it an intriguing building block for supramolecular assemblies and nanomaterials.

In supramolecular chemistry , the amino and carboxylic acid groups can participate in predictable, non-covalent interactions like hydrogen bonding. The naphthalene (B1677914) core can engage in π-π stacking. These interactions could be harnessed to construct:

Self-Assembled Monolayers (SAMs): For modifying surfaces with specific chemical or physical properties.

Molecular Cages and Capsules: For host-guest chemistry, molecular recognition, and targeted delivery.

Gels and Liquid Crystals: Materials with responsive properties.

In nanochemistry , derivatives of this compound could serve as ligands for stabilizing nanoparticles or as components in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic properties of the aromatic system can be fine-tuned.

Synergistic Approaches Combining Computational and Experimental Research for Rational Design

The rational design of molecules with desired properties is greatly enhanced by combining computational modeling with experimental synthesis and testing. This synergistic approach is a key future direction for unlocking the potential of this compound.

Computational modeling techniques, such as Density Functional Theory (DFT) and molecular docking, can be used to:

Predict reaction outcomes and mechanisms.

Elucidate the electronic structure and properties of derivatives.

Simulate interactions with biological targets, such as enzymes or receptors. nih.govacs.org

This predictive power can guide experimental efforts, reducing the trial-and-error often involved in chemical synthesis and application testing. For example, in drug discovery, computational screening could identify promising derivatives of this compound for a specific biological target before committing resources to their synthesis. This approach has been successfully used to develop potent antagonists for the P2Y14 receptor based on a 2-naphthoic acid scaffold. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.